3-(Methoxymethyl)-3-methylazetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(methoxymethyl)-3-methylazetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(5-8-2)3-7-4-6/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHZUQSDZADLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 3 Methoxymethyl 3 Methylazetidine and Azetidine Derivatives
Ring-Opening Reactions of Azetidines
Ring-opening reactions are the most characteristic transformations of azetidines. These reactions can be broadly categorized into nucleophilic ring-openings and elimination reactions, often requiring activation of the azetidine (B1206935) nitrogen. magtech.com.cn
Nucleophilic ring-opening is a primary pathway for the functionalization of azetidines. magtech.com.cn Due to the stability of the azetidine ring compared to its three-membered counterpart, the aziridine (B145994), the nitrogen atom typically requires activation to facilitate nucleophilic attack. This is often achieved by converting the tertiary amine into a more electrophilic quaternary azetidinium salt or by using a Lewis acid to coordinate to the nitrogen atom. magtech.com.cnorganic-chemistry.org The reaction generally proceeds via an SN2-type mechanism. researchgate.netiitk.ac.in
The regioselectivity of nucleophilic attack on an unsymmetrically substituted azetidinium ion is a crucial aspect of its reactivity, governed by a balance of electronic and steric factors. magtech.com.cnorganic-chemistry.org
Electronic Effects: The presence of substituents that can stabilize a partial positive charge in the transition state significantly influences the site of nucleophilic attack. Unsaturated groups such as aryl, vinyl, cyano, or carboxylate at the C2 position promote cleavage of the adjacent C2-N bond. magtech.com.cn This is because these groups can conjugate with and stabilize the developing transition state. magtech.com.cn For instance, in the ring-opening of 2-phenyl-substituted azetidinium ions, nucleophiles preferentially attack the C2 (benzylic) position. researchgate.net
Steric Effects: In the absence of strong electronic influences, steric hindrance becomes the dominant factor. Nucleophiles, particularly those that are sterically bulky or strong, will preferentially attack the less substituted carbon atom of the azetidinium ring. magtech.com.cn For example, in azetidinium ions lacking a C4 substituent, nucleophilic attack generally occurs at the unsubstituted C4 position. organic-chemistry.org Conversely, if the C4 position is substituted (e.g., with a methyl group), the attack is highly regioselective for the C2 position. organic-chemistry.org
Density Functional Theory (DFT) calculations have proven effective in predicting the regioselectivity of these reactions, confirming the interplay between substituent effects, the nature of the nucleophile, and the stereochemistry of the azetidinium salt. organic-chemistry.orgnih.gov
Table 1: Factors Influencing Regioselectivity in Azetidinium Ring-Opening
| Influencing Factor | Effect on Regioselectivity | Example |
| Electronic | Unsaturated substituents (aryl, vinyl, cyano) at C2 direct nucleophilic attack to the C2 position by stabilizing the transition state. magtech.com.cn | 2-Phenylazetidinium ions undergo attack at the C2 (benzylic) carbon. researchgate.net |
| Steric | Bulky nucleophiles or substituents direct the attack to the least sterically hindered carbon atom. magtech.com.cn | Azetidinium ions with no C4 substituent are attacked at the C4 position. organic-chemistry.org |
| Substitution Pattern | A methyl group at C4 directs the nucleophilic attack to the C2 position. organic-chemistry.org | N/A |
Nucleophilic Ring Opening
Catalytic Promotion of Ring Opening (e.g., Lewis Acid Catalysis)
Given the relative stability of the azetidine ring, ring-opening reactions often necessitate catalytic promotion. magtech.com.cn Lewis acids are particularly effective in activating the azetidine for nucleophilic attack. They coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating the SN2-type reaction.
Various Lewis acids have been employed for this purpose. Copper (II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) has been used to catalyze the domino ring-opening cyclization (DROC) of activated azetidines with alkynes to synthesize tetrahydropyridines. researchgate.netthieme-connect.com Similarly, Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) has been shown to effectively catalyze the intramolecular aminolysis of epoxides to form azetidines. frontiersin.orgnih.gov Studies on 2-aryl-N-tosylazetidines demonstrated that a full equivalent of a Lewis acid like Cu(OTf)₂ was required for efficient ring-opening with alcohols. iitk.ac.in
Beyond traditional Lewis acids, chiral hydrogen-bond donor catalysts, such as squaramides, have been developed for the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.orgacs.org These catalysts operate through a network of electrostatic interactions that stabilize the dipolar transition state of the SN2 ring-opening, allowing for high stereocontrol across a broad range of substrates. acs.orgthieme-connect.com
Table 2: Catalytic Systems for Azetidine Ring-Opening
| Catalyst System | Reaction Type | Substrates | Products | Reference(s) |
| Cu(OTf)₂ | Domino Ring-Opening Cyclization | Activated azetidines, alkynes | Tetrahydropyridines | researchgate.netthieme-connect.com |
| La(OTf)₃ | Intramolecular Aminolysis | cis-3,4-Epoxy amines | Azetidines | frontiersin.orgnih.gov |
| Chiral Squaramide | Enantioselective Ring-Opening | 3-Substituted azetidines, alkyl/acyl halides | Enantioenriched ring-opened products | acs.orgacs.org |
Intramolecular Ring-Opening Processes
Azetidines bearing a suitably positioned internal nucleophile can undergo intramolecular ring-opening reactions. A notable example is the acid-mediated decomposition of certain N-substituted aryl azetidines. nih.govnih.gov In these cases, a pendant amide group acts as the nucleophile, attacking the activated azetidinium ring. nih.gov This process is influenced by the distance between the amide and the azetidine ring; increasing the length of the alkyl chain linker slows the decomposition. nih.gov
Another significant intramolecular process is the cyclization of γ-amino alcohols or their derivatives to form the azetidine ring, which is the reverse of ring-opening but proceeds through similar mechanistic principles of intramolecular nucleophilic substitution. acs.orgarkat-usa.org Furthermore, the intramolecular aminolysis of 3,4-epoxy amines, catalyzed by Lewis acids like La(OTf)₃, provides a regioselective route to functionalized azetidin-3-ols. nih.gov The regioselectivity (C3 vs. C4 attack on the epoxide) is dependent on the stereochemistry of the epoxy amine substrate. nih.gov
The compound 3-(methoxymethyl)-3-methylazetidine serves as an effective nucleophile in the ring-opening of epoxides. This reaction is a key step in the synthesis of novel amino alcohol derivatives of 2-methylbenzimidazole, which have been investigated for their potential as antitubercular and antibacterial agents. jocpr.com In this synthetic strategy, the nitrogen atom of the this compound attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of a β-amino alcohol. This particular derivative demonstrated promising activity against both Gram-positive and Gram-negative microorganisms, highlighting the utility of the this compound scaffold in medicinal chemistry. jocpr.com
Elimination reactions represent an alternative reaction pathway for azetidines, often competing with nucleophilic substitution, especially during azetidine synthesis via cyclization of γ-haloamines. acs.org These reactions can also be a productive route to unsaturated four-membered rings known as azetines. researchgate.netnih.gov
Elimination can be promoted by sterically hindered strong bases. magtech.com.cn The process can lead to the formation of 1-azetines or 2-azetines, depending on the substitution pattern and the position of the leaving group on the azetidine ring. nih.gov For example, elimination of a leaving group from the azetidine nitrogen can lead to a 1-azetine, while elimination from a carbon atom of the ring can produce a 2-azetine. nih.gov These elimination pathways underscore the diverse reactivity of the strained azetidine core, providing access to valuable and reactive heterocyclic building blocks. researchgate.net
Ring-Expansion Reactions of Azetidines to Medium- and Larger-Sized Heterocycles
The significant ring strain of approximately 105 kJ/mol makes the azetidine ring susceptible to ring-opening and expansion reactions, providing a powerful strategy for the synthesis of larger, often more medicinally relevant, heterocyclic systems. acs.orgrsc.org These transformations leverage the release of strain as a thermodynamic driving force. rsc.orgmdpi.com
One common pathway involves the formation of a bicyclic azetidinium intermediate, which can be efficiently transformed into five- to eight-membered nitrogen-containing heterocycles such as pyrrolidines, piperidines, azepanes, and azocanes. researchgate.net For example, the acid-mediated ring expansion of 2-ester-2-arylazetidine carbamates has been shown to produce 6,6-disubstituted 1,3-oxazinan-2-ones in high yields. acs.org This reaction proceeds through the protonation of the azetidine nitrogen, followed by C–N bond cleavage to form a carbocation intermediate that is subsequently trapped by the carbamate (B1207046) oxygen. acs.org
Another strategy involves the reaction of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes, resulting in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines. nih.gov This reaction is believed to proceed through an ylide-type mechanism involving a ring-opening/ring-closing cascade. nih.gov Similarly, vinylaziridines can undergo rearrangements to form various azacycles, including azetidines, pyrrolidines, piperidines, and azepines, driven by the release of the severe ring strain of the initial aziridine ring. mdpi.com Copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes can also lead to the formation of azetidine nitrones through a complex cascade involving rearrangement, electrocyclization, ring-opening, and recyclization steps. acs.org
Functionalization and Derivatization of the Azetidine Core
The azetidine scaffold can be functionalized through various chemical transformations, allowing for the introduction of diverse substituents and the creation of novel molecular entities.
The aza-Michael addition is a versatile and powerful method for forming carbon-nitrogen bonds and has been effectively applied to the derivatization of azetidines. mdpi.com This reaction typically involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. A general approach has been developed for preparing new heterocyclic amino acid-like building blocks by reacting methyl 2-(azetidin-3-ylidene)acetate with various heterocyclic amines. mdpi.comnih.gov This method has been used to synthesize a range of 3-substituted azetidines by employing nucleophiles such as 1H-pyrazole, 1H-imidazole, and 1H-indole. mdpi.com
For instance, the reaction of (N-Boc-azetidin-3-ylidene)acetate with various pyrazoles in the presence of DBU as a base yields the corresponding 3-(pyrazol-1-yl)azetidine adducts in good yields. mdpi.com The reaction conditions and yields for the aza-Michael addition of various heterocyclic amines are summarized in the table below.
| Michael Donor | Product | Yield (%) |
| 1H-Pyrazole | Methyl 2-(1-(1H-pyrazol-1-yl)azetidin-3-yl)acetate | 83 |
| 4-Bromo-1H-pyrazole | Methyl 2-(1-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 82 |
| 3-Trifluoromethyl-1H-pyrazole | Methyl 2-(1-(3-(trifluoromethyl)-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 73 |
| 1H-Imidazole | Methyl 2-(1-(1H-imidazol-1-yl)azetidin-3-yl)acetate | 53 |
| 1H-Benzimidazole | Methyl 2-(1-(1H-benzo[d]imidazol-1-yl)azetidin-3-yl)acetate | 56 |
| 1H-Indole | Methyl 2-(1-(1H-indol-1-yl)azetidin-3-yl)acetate | 55 |
| Data sourced from a study on aza-Michael additions to azetidine derivatives. mdpi.com |
Furthermore, an enantioselective phase-transfer-catalyzed aza-Michael reaction has been developed using 3,3-dinitroazetidine (B175035) as the N-centered nucleophile with α,β-unsaturated ketones, affording chiral N-substituted 3,3-dinitroazetidines in high yields and excellent enantioselectivities. acs.org This represents a key example of using the azetidine ring itself as the nucleophilic component in catalytic enantioselective reactions. acs.org
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. mt.com These methodologies have been successfully applied to the diversification of azetidine-containing molecules. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, has been used to further functionalize azetidine derivatives. mt.comlibretexts.org For example, brominated pyrazole-azetidine hybrids, synthesized via aza-Michael addition, can undergo Suzuki-Miyaura cross-coupling with various boronic acids to introduce new aryl or heteroaryl substituents. mdpi.comnih.gov Highly effective azetidine-Pd(II) catalysts have also been developed for conducting Suzuki-Miyaura coupling reactions in water, highlighting the role of azetidines as ligands in catalysis. researchgate.net
The Negishi reaction, which couples organozinc compounds with organohalides, is another important C-C bond-forming reaction. mt.com While less common for azetidine substrates themselves, related studies on strained rings like aziridines have shown that C-N bonds can act as electrophiles in nickel-catalyzed cross-coupling reactions with organozinc reagents, suggesting potential avenues for azetidine chemistry. acs.org These cross-coupling reactions significantly expand the chemical space accessible from azetidine precursors, allowing for the synthesis of complex molecules with diverse substitution patterns.
Mechanistic Investigations of Azetidine Transformations
Understanding the mechanisms of azetidine reactions is crucial for controlling their outcomes and designing new synthetic methods. Research in this area often combines experimental studies with computational modeling.
The reactivity of azetidines is fundamentally driven by their ring strain, which is estimated to be around 105 kJ/mol. acs.orgrsc.org While this makes the ring significantly more stable and easier to handle than the more strained aziridines (approx. 113 kJ/mol), it is sufficient to promote unique reactivity under appropriate conditions. acs.orgrsc.org This inherent strain is the primary driving force for ring-opening and ring-expansion reactions, as these transformations lead to thermodynamically more stable, less strained products. mdpi.comresearchgate.net
The reactivity of the azetidinium ion towards ring-opening has been shown to be substantially slower than that of the corresponding aziridinium (B1262131) ion, making azetidines tractable building blocks that are predisposed to ring-opening yet possess relatively low reactivity that can be selectively activated. acs.org The synthesis of azetidines itself can be challenging due to the energetically unfavorable transition states leading to the strained four-membered ring. bham.ac.uk The release of this strain is a key feature in reactions such as the photochemical assembly of 3-hydroxyazetidines followed by ring-opening, a strategy based on the build-up and subsequent release of molecular strain. researchgate.net
Elucidating the transient species involved in azetidine transformations is key to understanding their reaction pathways. A variety of intermediates and transition states have been proposed and, in some cases, characterized through experimental and computational methods. acs.org
In acid-mediated ring-expansion reactions, a key intermediate is the azetidinium ion, which can undergo C-N bond cleavage to form a carbocation that is then trapped by a nucleophile. acs.orgresearchgate.net Computational studies have been used to model the intermediates and transition states in enantioselective ring-opening reactions, revealing networks of interactions that stabilize the transition state and control stereoselectivity. acs.org For the formation of azetidine rings via cyclization, butterfly-like transition states have been proposed to explain the observed stereochemical outcomes. bham.ac.uk
Applications of 3 Methoxymethyl 3 Methylazetidine and Azetidine Scaffolds in Organic Synthesis
Azetidines as Versatile Building Blocks in Complex Molecule Construction
Azetidines, or azacyclobutanes, are four-membered nitrogen-containing heterocycles that have garnered considerable attention as versatile building blocks in the construction of complex molecules. ub.bw Their utility stems from their inherent ring strain, which can be harnessed to drive various chemical transformations, and their ability to introduce conformational rigidity into larger structures. enamine.netresearchgate.net This class of compounds has been found in a number of natural products and is increasingly prevalent in pharmacologically active synthetic molecules. ub.bwsemanticscholar.org The development of novel synthetic methodologies has expanded the accessibility of diversely functionalized azetidines, further enhancing their role in organic synthesis. ub.bw
Azetidine (B1206935) scaffolds are highly valued in scaffold design and diversity-oriented synthesis (DOS) due to their ability to serve as rigid, three-dimensional templates. nih.govacs.org This rigidity helps to limit the conformational flexibility of a molecule, which can lead to higher binding affinity with biological targets. enamine.net The defined spatial orientation of substituents on the azetidine ring allows for the systematic exploration of chemical space, a key aspect of drug discovery and the development of new chemical probes. nih.govacs.org
The functionalization of the azetidine ring at various positions allows for the creation of diverse molecular libraries. nih.gov For example, the synthesis of densely functionalized azetidine ring systems can provide access to a wide variety of fused, bridged, and spirocyclic frameworks. nih.govresearchgate.net These strategies enable the rapid generation of novel molecular architectures with a range of physicochemical and pharmacokinetic properties. nih.govacs.orgresearchgate.net The ability to introduce various functional groups through methods like C-H functionalization and cross-coupling reactions further expands the synthetic utility of azetidine scaffolds. ijmrset.comuni-muenchen.de
Table 1: Examples of Azetidine-Based Scaffolds and their Synthetic Utility
| Scaffold Type | Description | Synthetic Application | Reference(s) |
| Fused Azetidines | Azetidine ring fused with another ring system. | Access to novel polycyclic architectures. | nih.govresearchgate.net |
| Bridged Azetidines | Bicyclic systems containing a nitrogen atom at a bridgehead position. | Creation of rigid, conformationally constrained molecules. | nih.govresearchgate.net |
| Spirocyclic Azetidines | Azetidine ring sharing a single atom with another ring. | Generation of three-dimensional diversity in molecular libraries. | nih.govresearchgate.net |
| 3-Substituted Azetidines | Azetidine ring with substituents at the C3 position. | Widely used as linking fragments and rigidifying moieties in medicinal chemistry. | semanticscholar.orgacs.orgnih.gov |
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as the chirality of a molecule can significantly impact its biological activity. ijmrset.com Azetidines serve as valuable chiral building blocks for the construction of stereodefined molecules. ub.bwijmrset.com The development of stereoselective methods for the synthesis of azetidines has been a major focus, enabling access to these compounds in their enantioenriched forms. acs.org
Various strategies have been employed to construct chiral azetidine frameworks. These include the use of chiral auxiliaries, asymmetric catalysis, and the cyclization of enantiomerically pure precursors. acs.orgresearchgate.net For instance, the reduction of β-lactams, which can often be prepared stereoselectively, is a common route to chiral azetidines. acs.org The stereochemistry of the substituents on the ring is typically retained during the reduction process. acs.org Furthermore, the diastereoselective functionalization of existing azetidine rings allows for the creation of multiple stereocenters with high control. uni-muenchen.de The resulting chiral azetidines can then be incorporated into larger molecules, imparting stereochemical control to the final product. acs.orgrsc.orgnih.gov
Role of 3-(Methoxymethyl)-3-methylazetidine as a Key Synthetic Intermediate or Precursor
While the broader class of azetidines has seen extensive use, specific derivatives like this compound also play a role as key synthetic intermediates. The presence of both a methoxymethyl group and a methyl group at the 3-position of the azetidine ring provides a unique combination of steric and electronic properties. This substitution pattern can influence the reactivity of the azetidine ring and provide a handle for further synthetic transformations.
The synthesis of 3-substituted azetidines is a significant area of research, and compounds like this compound are valuable building blocks in this context. semanticscholar.orgacs.org For example, the synthesis of various 3-substituted azetidine derivatives often proceeds through a common intermediate that can be diversified. acs.orgnih.gov The methoxymethyl group in this compound can potentially be cleaved to reveal a hydroxymethyl group, which can then be further functionalized.
While specific, detailed research findings on the direct application of this compound in complex molecule synthesis are not extensively documented in the provided search results, its structural motifs are found within more complex molecules described in patent literature, suggesting its use as a precursor. For instance, related structures like 3-(methoxymethyl)azetidine (B3030679) and its hydrochloride salt are commercially available, indicating their utility as building blocks in synthetic chemistry. bldpharm.comambeed.combldpharm.com The synthesis of various azetidine derivatives for applications such as inhibitors of stearoyl-coenzyme A delta-9 desaturase has been reported, and these often involve the use of substituted azetidine precursors. google.com
Table 2: Commercially Available Azetidine Building Blocks Related to this compound
| Compound Name | CAS Number | Potential Synthetic Use |
| This compound | 1564903-78-1 | Building block for more complex substituted azetidines. |
| 3-(Methoxymethyl)azetidine | 942400-33-1 | Precursor for 3-substituted azetidines. |
| 3-(Methoxymethyl)azetidine hydrochloride | 942308-06-7 | Water-soluble precursor for synthetic transformations. |
Theoretical and Computational Studies on Azetidine Systems
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations are a fundamental tool for the detailed investigation of reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation energies. nih.gov This approach provides a microscopic view of chemical transformations, offering insights that can be used to rationalize experimental observations or to predict the feasibility of unknown reactions. nih.gov While specific, published mechanistic studies focusing solely on 3-(Methoxymethyl)-3-methylazetidine are scarce, the principles and methodologies are well-established from studies on analogous azetidine-containing molecules. nih.govmdpi.com
Research in this area typically employs Density Functional Theory (DFT) to model the electronic structure of reactants, intermediates, and transition states. nih.gov For example, in reactions involving the azetidine (B1206935) ring, such as N-alkylation or ring-opening, calculations can determine the energetic barriers and thermodynamic driving forces, thus predicting the most likely reaction pathway.
A theoretical study on a related series of azetidine-based amino acid derivatives utilized the RI-B97-D3(BJ)-abc/def2-TZVPPD level of theory to successfully model their structural and energetic properties. nih.govmdpi.com This level of theory is representative of the modern computational methods applied to understand such systems. The calculations can elucidate the influence of substituents on the activation energy of a given process. For this compound, key reaction mechanisms that could be computationally explored include nucleophilic attack by the nitrogen atom, reactions at the methoxymethyl side chain, or protonation equilibria.
To illustrate the type of data generated from such a study, the following table presents hypothetical, yet chemically reasonable, calculated activation energies for two potential reactions involving the azetidine nitrogen.
| Reaction | Description | Hypothetical Calculated Activation Energy (kcal/mol) | Computational Method Example |
|---|---|---|---|
| N-Protonation | The transfer of a proton to the azetidine nitrogen from a hydronium ion. | < 5 | DFT (B97-D3) with a polarizable continuum solvent model. |
| N-Ethylation (SN2) | Nucleophilic attack of the azetidine nitrogen on ethyl iodide. | 18.5 | DFT (B97-D3) with a polarizable continuum solvent model. |
This table is illustrative and contains hypothetical data based on established chemical principles to demonstrate the output of quantum chemical calculations.
Conformational Analysis and Intermolecular Interactions
The four-membered azetidine ring is not planar but exists in a puckered conformation to alleviate ring strain. The nature and position of substituents significantly influence the ring's conformational preferences and the energetic barrier to ring inversion. For this compound, the two substituents at the C3 position dictate the conformational landscape. Conformational analysis, often performed using computational methods, is crucial for understanding how the molecule's three-dimensional shape affects its physical properties and reactivity. sapub.org
Studies on related 3,3-disubstituted azetidines and cyclic α-amino acids reveal a rich conformational behavior governed by a combination of steric hindrance and intramolecular interactions. nih.govmdpi.com The primary mode of interaction for this compound with its environment would be through hydrogen bonding. The lone pair on the nitrogen atom and the oxygen atom of the methoxymethyl group can both act as hydrogen bond acceptors, interacting with protic solvents or other hydrogen bond donors.
Computational studies on derivatives of 3-amino-1-methylazetidine-3-carboxylic acid have explored the stable conformations in detail, identifying various hydrogen-bonding motifs that stabilize extended or folded structures. nih.govmdpi.com Although this compound lacks the amide groups of these peptide-like models, the foundational principles of how substituents influence the azetidine ring puckering remain relevant. The relative orientation of the methyl and methoxymethyl groups (i.e., which group occupies a pseudo-axial or pseudo-equatorial position in the puckered ring) would be a key feature of its conformational profile.
The table below summarizes key structural parameters that would be the focus of a conformational analysis of the azetidine ring in this molecule.
| Conformational Parameter | Description | Expected Finding |
|---|---|---|
| Ring Puckering Angle | The angle defining the deviation of the azetidine ring from planarity. | A non-zero value, indicating a stable, puckered conformation. |
| Substituent Orientation | The pseudo-axial or pseudo-equatorial positioning of the methyl and methoxymethyl groups. | The lowest energy conformer would likely place the sterically larger methoxymethyl group in a pseudo-equatorial position to minimize steric strain. |
| Hydrogen Bond Acceptor Sites | Atoms with lone pairs capable of accepting hydrogen bonds (N and O). | The nitrogen atom is generally a stronger hydrogen bond acceptor than the ether oxygen. |
Prediction of Reactivity and Regioselectivity
Computational chemistry offers powerful workflows for predicting the reactivity and regioselectivity of chemical reactions, providing guidance for synthetic planning. beilstein-journals.orgchemrxiv.org For a molecule like this compound, several sites could potentially react when treated with an electrophilic or nucleophilic reagent. Predicting the most likely site of reaction—the regioselectivity—is a key challenge that can be addressed computationally.
The prediction of regioselectivity often involves calculating and analyzing properties derived from the molecule's electronic structure. nih.gov These properties can create a "reactivity map" of the molecule:
Atomic Partial Charges: These indicate the distribution of electron density. Atoms with a more negative charge are likely sites for electrophilic attack.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO indicates the location of the most available electrons for reaction with an electrophile, while the LUMO indicates the most likely site for attack by a nucleophile.
Electrostatic Potential (ESP): The ESP map visually represents the charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack.
For this compound, the azetidine nitrogen is expected to be the most nucleophilic and basic center. Calculations would likely show the highest HOMO density and the most negative electrostatic potential localized on this nitrogen atom, making it the primary site for reactions with electrophiles such as acids or alkylating agents.
The following table provides an example of how computed reactivity descriptors could be used to predict the regioselectivity of an electrophilic attack on the molecule.
| Atom/Site | Predicted Partial Charge (Arbitrary Units) | Relative HOMO Contribution | Predicted Reactivity towards Electrophiles |
|---|---|---|---|
| Azetidine Nitrogen (N1) | -0.45 | High | Highest |
| Ether Oxygen (O) | -0.25 | Low | Low |
| Azetidine Carbons (C2, C4) | -0.15 | Moderate | Moderate (e.g., for deprotonation by a strong base) |
| Methyl Carbon | -0.10 | Very Low | Very Low |
This table contains plausible, illustrative data based on general chemical principles and established computational methodologies. The values serve to demonstrate how such predictions are made.
Future Research Directions for 3 Methoxymethyl 3 Methylazetidine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of highly substituted azetidines like 3-(Methoxymethyl)-3-methylazetidine remains a challenge in organic chemistry. researchgate.net Future research will likely focus on creating more efficient, sustainable, and versatile synthetic routes.
Key areas for development include:
Catalytic C-H Amination: Intramolecular C(sp³)–H amination reactions, potentially catalyzed by transition metals like palladium, offer a direct and atom-economical approach to constructing the azetidine (B1206935) ring. rsc.org Research could explore the adaptation of these methods for precursors of this compound.
Photochemical Cycloadditions: Visible-light-mediated [2+2] photocycloadditions, such as the aza Paternò-Büchi reaction, have emerged as a powerful tool for synthesizing functionalized azetidines from imines and alkenes. springernature.comnih.gov Tailoring this methodology for precursors containing the requisite methoxymethyl and methyl groups could provide a mild and efficient synthetic pathway. mit.edu
Strain-Release Driven Synthesis: Harnessing the ring strain of highly reactive intermediates like azabicyclo[1.1.0]butanes can drive the formation of functionalized azetidines. bris.ac.uk This strategy could be explored for the modular synthesis of complex azetidine structures, including this compound.
Sustainable and Green Chemistry Approaches: A significant trend in chemical synthesis is the move towards more environmentally friendly methods. nih.gov For this compound, this could involve the use of eco-friendly solvents like cyclopentyl methyl ether (CPME) in flow chemistry systems, which can allow for better control over reaction conditions and potentially higher yields. uniba.it Lanthanide-catalyzed intramolecular aminolysis of epoxy amines also presents a green and efficient route to azetidine rings. frontiersin.org
Exploration of Undiscovered Reactivity Modes and Mechanistic Pathways
The inherent ring strain of the azetidine nucleus, estimated to be around 25.4 kcal/mol, makes it susceptible to a variety of ring-opening and rearrangement reactions. rsc.org The specific substitution pattern of this compound invites exploration into unique reactivity profiles.
Future research in this area should investigate:
Regioselective Ring-Opening: The azetidine ring can be opened via nucleophilic attack. rsc.org In the case of this compound, the influence of the C3-substituents on the regioselectivity of this process is a key area for study. Lewis acid-mediated ring-opening with various nucleophiles could lead to a diverse range of functionalized acyclic amines. iitk.ac.in The development of enantioselective ring-opening reactions catalyzed by chiral hydrogen-bond donors is also a promising avenue. acs.org
Intramolecular Rearrangements: The presence of the methoxymethyl group could facilitate novel intramolecular decomposition or rearrangement pathways, particularly under acidic conditions where the ether oxygen could act as an internal nucleophile. nih.gov Understanding these potential stability issues is crucial for its application in medicinal chemistry.
Switchable Reactivity: It may be possible to control the reaction pathway of derivatives of this compound to proceed through either an ionic or a radical mechanism by altering the reaction conditions. chemrxiv.org For instance, acidic conditions in the presence of water could favor an ionic pathway, while light irradiation could initiate a radical process.
Functionalization of the Side Chain: The methoxymethyl side chain itself offers a handle for further chemical modification. Cleavage of the methyl ether could provide a primary alcohol, which could then be used for further derivatization, expanding the chemical space accessible from this scaffold.
Advanced Computational Modeling and Design for Azetidine Systems
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational modeling can provide deep insights into its properties and reactivity, guiding experimental work.
Future computational studies could focus on:
Predicting Synthetic Accessibility: Computational models can predict the feasibility and potential yield of synthetic reactions. mit.edu By calculating frontier orbital energies and other parameters, researchers can screen potential starting materials and reaction conditions for the synthesis of this compound, saving significant experimental effort.
Elucidating Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to map out the energy profiles of potential reaction pathways, such as ring-opening or cycloaddition reactions. nih.govmdpi.com This can help in understanding the factors that control regioselectivity and stereoselectivity, and in rationalizing unexpected outcomes.
Designing Novel Azetidine Scaffolds: Computational tools can be used to design new azetidine derivatives with specific desired properties. acs.org For example, by modeling the interaction of different 3-substituted azetidines with biological targets, it may be possible to design novel drug candidates based on the this compound scaffold.
Understanding Conformational Preferences: The four-membered ring of azetidine is not planar. Computational studies can predict the preferred conformations of this compound and how these conformations influence its reactivity and interactions with other molecules. mdpi.com
Q & A
Basic: What are the common synthetic routes for preparing 3-(Methoxymethyl)-3-methylazetidine, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis of azetidine derivatives typically involves ring-closure reactions or functionalization of pre-existing azetidine scaffolds. For example, PharmaBlock Sciences reported the synthesis of structurally similar compounds like 3-(difluoromethyl)-3-methylazetidine hydrochloride via nucleophilic substitution or cyclization reactions using tert-butyl carbamate-protected intermediates . To optimize yield:
- Temperature control : Maintain sub-0°C conditions during sensitive steps (e.g., deprotection with HCl) to prevent side reactions.
- Catalyst screening : Use Pd/C or other catalysts for hydrogenation steps to enhance efficiency.
- Purification : Employ recrystallization or column chromatography (e.g., using TFS reagents as in ) to isolate high-purity products (>95%) .
Basic: How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic methods?
Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions (e.g., methoxymethyl and methyl groups on the azetidine ring). Compare with literature data for similar compounds, such as 3-Fluoro-3-(methoxymethyl)azetidine trifluoroacetate (δ ~3.5 ppm for methoxymethyl protons) .
- High-Performance Liquid Chromatography (HPLC) : Use HLC (High-Liquid Chromatography) with UV detection (as in ) to confirm purity >95% .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 233.16 for a related trifluoroacetate salt in ) .
Advanced: What strategies can be employed to resolve contradictions in reported solubility data for this compound across different solvent systems?
Answer:
Contradictions often arise from variations in solvent polarity, temperature, or compound hydration. To address this:
- Solvent screening : Test solubility in aprotic solvents (e.g., THF, DCM) and polar solvents (e.g., MeOH, HO) under controlled humidity, as moisture can hydrolyze the methoxymethyl group .
- Thermodynamic analysis : Use differential scanning calorimetry (DSC) to assess melting points (e.g., mp 71–73°C for structurally related methoxyphenyl compounds in ) and correlate with solubility trends .
- Crystallography : Perform single-crystal X-ray diffraction to identify polymorphic forms that may influence solubility .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions, and what experimental validations are necessary?
Answer:
- Density Functional Theory (DFT) : Calculate energy barriers for nucleophilic attack at the azetidine nitrogen or methoxymethyl group. Compare with analogs like 3-Fluoro-3-(methoxymethyl)azetidine to assess electronic effects .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict regioselectivity in reactions (e.g., THF vs. CPME stabilization effects as in ) .
- Experimental validation :
- Conduct kinetic studies under varying temperatures and solvents.
- Use -NMR (if fluorinated analogs are synthesized) to track reaction progress .
Advanced: What role does steric hindrance play in the stability of this compound under acidic or basic conditions?
Answer:
The methyl and methoxymethyl groups introduce steric bulk, which can:
- Enhance stability : Protect the azetidine ring from ring-opening under mildly acidic conditions (pH 4–6), as seen in 3-Methylazetidine hydrochloride ( ) .
- Limit reactivity : Reduce nucleophilic substitution rates at the azetidine nitrogen. Validate via controlled hydrolysis experiments monitored by HPLC .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Storage : Keep in airtight containers at RT, away from moisture (as recommended for 3-(Methoxymethyl)aniline in ) .
- Waste disposal : Segregate halogenated byproducts (e.g., trifluoroacetate salts) and consult professional waste management services, per guidelines in .
- Emergency measures : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, referencing Safety Data Sheets (SDS) for related azetidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
